molecular formula C9H11ClN2O2 B2609307 6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride CAS No. 2567502-81-0

6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride

Cat. No.: B2609307
CAS No.: 2567502-81-0
M. Wt: 214.65
InChI Key: MWQYINCZGILJJM-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a methoxymethyl group at the 6th position and an amine group at the 3rd position of the benzoxazole ring, with a hydrochloride salt form

Scientific Research Applications

6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Amination: The amine group at the 3rd position can be introduced through a substitution reaction using an appropriate amine source.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or methoxymethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like methoxymethyl chloride for nucleophilic substitution and various amines for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Products may include benzoxazole carboxylic acids or aldehydes.

    Reduction: Products may include benzoxazole alcohols or amines.

    Substitution: Products vary depending on the substituents introduced, such as methoxymethyl derivatives or substituted amines.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxymethyl-1,2-benzoxazole: Lacks the amine group at the 3rd position.

    3-Amino-1,2-benzoxazole: Lacks the methoxymethyl group at the 6th position.

    6-Methyl-1,2-benzoxazol-3-amine: Has a methyl group instead of a methoxymethyl group at the 6th position.

Uniqueness

6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride is unique due to the presence of both the methoxymethyl group and the amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-12-5-6-2-3-7-8(4-6)13-11-9(7)10;/h2-4H,5H2,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQYINCZGILJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC2=C(C=C1)C(=NO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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